

"solubility of caprolactam in various organic solvents"

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Compound of Interest

Compound Name: Caprolactam

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An In-depth Technical Guide on the Solubility of **Caprolactam** in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **caprolactam** in a diverse range of organic solvents. The data presented herein is crucial for professionals in chemical engineering, materials science, and pharmaceuticals for processes such as crystallization, purification, and formulation development.

Core Principles of Caprolactam Solubility

Caprolactam ($C_6H_{11}NO$) is a cyclic amide that serves as the monomer for Nylon-6. Its solubility is a critical parameter in its production, purification, and various applications.^[1] As a polar molecule, **caprolactam** is highly soluble in water and most common organic solvents.^[1] However, it exhibits sparing solubility in high molecular weight aliphatic hydrocarbons.^[1] The solubility of **caprolactam** in organic solvents is influenced by several factors, including temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and solvent molecules. Generally, the solubility of **caprolactam** increases with rising temperature.^{[2][3][4]}

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x_1) of **caprolactam** in various organic solvents at different temperatures (T/K). This data has been compiled from peer-

reviewed scientific literature.

Alcohols

| Solvent | Temperature (K) | Mole Fraction Solubility (x ₁) |
|------------|-----------------|--|
| Methanol | 278.15 | 0.4988 |
| | 283.15 | 0.5342 |
| | 288.15 | 0.5701 |
| | 293.15 | 0.6064 |
| | 298.15 | 0.6431 |
| | 303.15 | 0.6802 |
| | 308.15 | 0.7176 |
| | 313.15 | 0.7553 |
| Ethanol | 278.15 | 0.4355 |
| | 283.15 | 0.4701 |
| | 288.15 | 0.5052 |
| | 293.15 | 0.5407 |
| | 298.15 | 0.5765 |
| | 303.15 | 0.6126 |
| | 308.15 | 0.6489 |
| | 313.15 | 0.6854 |
| 1-Propanol | 278.15 | 0.3851 |
| | 283.15 | 0.4203 |
| | 288.15 | 0.4561 |
| | 293.15 | 0.4924 |
| | 298.15 | 0.5291 |
| | 303.15 | 0.5661 |
| | 308.15 | 0.6034 |

| | | |
|------------|--------|--------|
| 313.15 | 0.6410 | |
| 2-Propanol | 278.15 | 0.3553 |
| 283.15 | 0.3908 | |
| 288.15 | 0.4271 | |
| 293.15 | 0.4639 | |
| 298.15 | 0.5011 | |
| 303.15 | 0.5387 | |
| 308.15 | 0.5766 | |
| 313.15 | 0.6147 | |
| 1-Butanol | 278.15 | 0.3512 |
| 283.15 | 0.3879 | |
| 288.15 | 0.4253 | |
| 293.15 | 0.4631 | |
| 298.15 | 0.5012 | |
| 303.15 | 0.5396 | |
| 308.15 | 0.5782 | |
| 313.15 | 0.6170 | |

Ethers

| Solvent | Temperature (K) | Mole Fraction Solubility (x ₁) |
|-------------------------|-----------------|--|
| Methyl tert-butyl ether | 278.15 | 0.0588 |
| | 283.15 | 0.0712 |
| | 288.15 | 0.0853 |
| | 293.15 | 0.1013 |
| | 298.15 | 0.1194 |
| | 303.15 | 0.1400 |
| | 308.15 | 0.1633 |
| Isopropyl ether | 313.15 | 0.1896 |
| | 278.15 | 0.0301 |
| | 283.15 | 0.0372 |
| | 288.15 | 0.0456 |
| | 293.15 | 0.0554 |
| | 298.15 | 0.0668 |
| | 303.15 | 0.0801 |
| | 308.15 | 0.0955 |
| | 313.15 | 0.1133 |

Other Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x ₁) |
|------------------|-----------------|--|
| 2-Methoxyethanol | 278.15 | 0.5311 |
| | 283.15 | 0.5658 |
| | 288.15 | 0.6009 |
| | 293.15 | 0.6362 |
| | 298.15 | 0.6717 |
| | 303.15 | 0.7073 |
| | 308.15 | 0.7430 |
| | 313.15 | 0.7788 |
| n-Heptane | 278.15 | 0.0011 |
| | 283.15 | 0.0014 |
| | 288.15 | 0.0018 |
| | 293.15 | 0.0023 |
| | 298.15 | 0.0029 |
| | 303.15 | 0.0037 |
| | 308.15 | 0.0047 |
| | 313.15 | 0.0059 |

Experimental Protocols

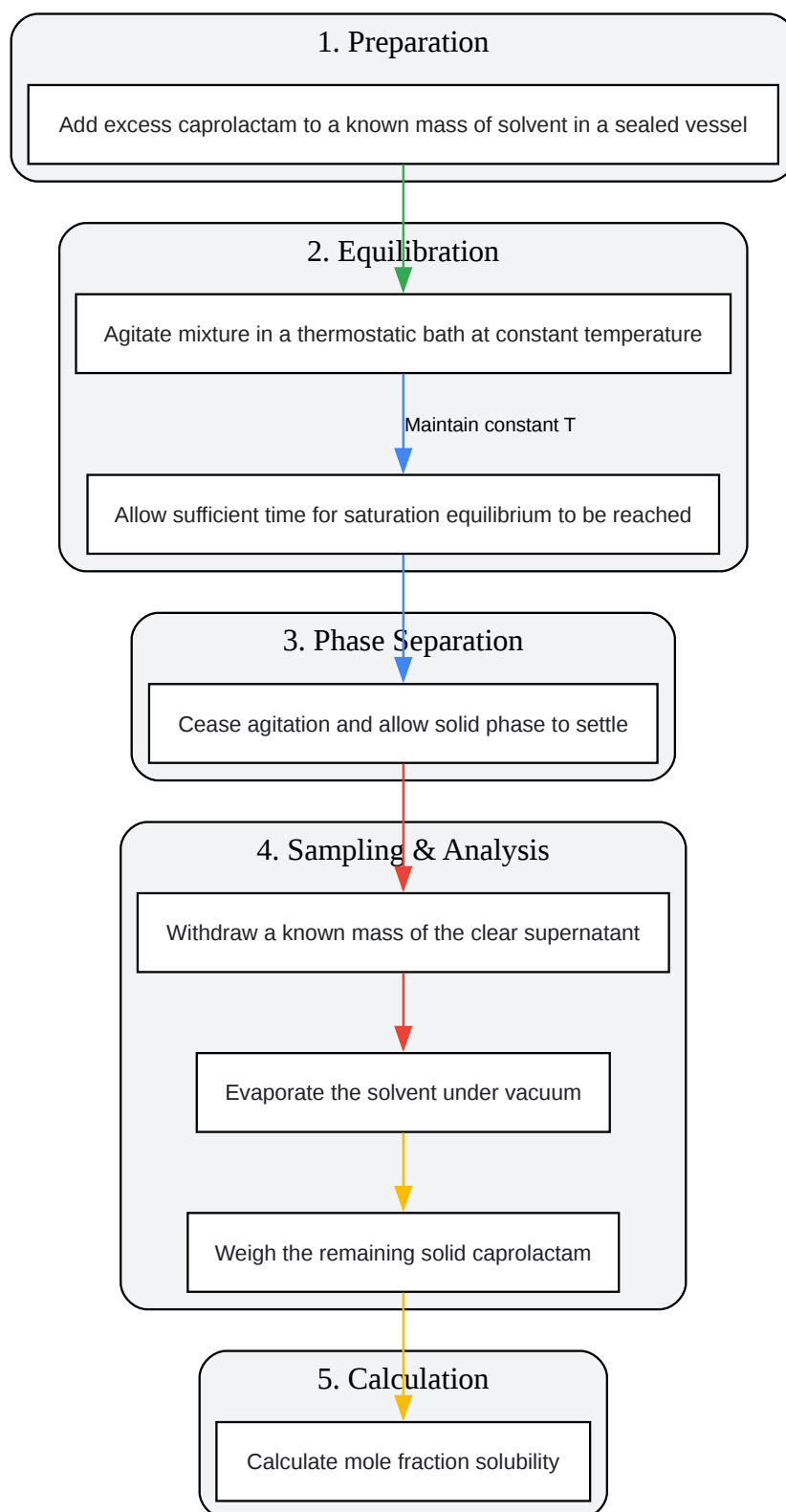
The solubility data presented in this guide was primarily determined using the static gravimetric method.^{[2][4]} This reliable and widely used technique involves the following key steps:

- **Sample Preparation:** An excess amount of **caprolactam** is added to a known mass of the selected organic solvent in a sealed vessel.

- **Equilibration:** The mixture is continuously agitated in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period to ensure that the solution is saturated.
- **Phase Separation:** After equilibration, the agitation is stopped, and the solution is left undisturbed to allow for the complete separation of the solid and liquid phases.
- **Sampling and Analysis:** A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility. The withdrawn sample is then weighed.
- **Solvent Evaporation:** The solvent in the sample is evaporated under vacuum at a controlled temperature.
- **Mass Determination:** The remaining mass, which corresponds to the dissolved **caprolactam**, is accurately weighed.
- **Solubility Calculation:** The mole fraction solubility is then calculated from the mass of the dissolved **caprolactam** and the mass of the solvent in the sample.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the solubility of **caprolactam** using the static gravimetric method.



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Caption: Workflow for the static gravimetric determination of **caprolactam** solubility.

Conclusion

The solubility of **caprolactam** in organic solvents is a fundamental property that underpins many of its industrial and research applications. This guide provides essential quantitative data and a detailed experimental protocol to aid researchers and professionals in their work. The provided data tables and experimental workflow offer a practical resource for the design and optimization of processes involving **caprolactam**.

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